5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid
Overview
Description
5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid, also known as MS-275, is a synthetic histone deacetylase (HDAC) inhibitor. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histones and other proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular processes. 5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also exhibits anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. 5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid has been shown to downregulate the expression of genes involved in cell proliferation and survival, and upregulate the expression of genes involved in cell differentiation and apoptosis.
Advantages and Limitations for Lab Experiments
5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid has several advantages as a research tool, including its high potency and selectivity for class I HDACs. However, it also has some limitations, including its relatively short half-life and potential off-target effects. Careful optimization of experimental conditions and control experiments are necessary to ensure the specificity and reproducibility of results.
Future Directions
There are several potential future directions for research on 5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid. Another area of interest is the investigation of the therapeutic potential of 5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid and its effects on different cell types and tissues.
Scientific Research Applications
5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid has been widely studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also exhibits anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
5-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c1-10-9-13(17-24-10)18-25(22,23)12-7-5-11(6-8-12)16-14(19)3-2-4-15(20)21/h5-9H,2-4H2,1H3,(H,16,19)(H,17,18)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQKODKIGHXQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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